methyl 5-(methylamino)-2-nitrobenzoate
Description
Methyl 5-(methylamino)-2-nitrobenzoate is a benzoate ester derivative featuring a methylamino group at position 5 and a nitro group at position 2 on the aromatic ring. This compound serves as a precursor in synthetic organic chemistry, particularly for the development of benzodiazepine derivatives and metal complexes . Its structure is distinguished by the electron-withdrawing nitro group and the electron-donating methylamino group, which influence its reactivity and physicochemical properties. The compound’s synthesis typically involves nitration and esterification steps, with modifications to substituent positions enabling diverse applications in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl 5-(methylamino)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-6-3-4-8(11(13)14)7(5-6)9(12)15-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKPKKYDPJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284075 | |
| Record name | Methyl 5-(methylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-73-6 | |
| Record name | Methyl 5-(methylamino)-2-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(methylamino)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then methylated to form the methylamino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: methyl 5-(methylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Methyl 5-(methylamino)-2-aminobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(Methylamino)-2-nitrobenzoic acid and methanol.
Scientific Research Applications
methyl 5-(methylamino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 5-(methylamino)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical behavior of methyl 5-(methylamino)-2-nitrobenzoate is influenced by its substituent arrangement. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic Effects: The nitro group at position 2 in this compound acts as a strong electron-withdrawing group, reducing electron density at the aromatic ring. This contrasts with compounds like methyl 2-methylbenzoate (M2MB), where a methyl group donates electrons, enhancing nucleophilic substitution reactivity . Bifenox’s phenoxy substituent introduces steric bulk and lipophilicity, critical for its herbicidal activity by facilitating membrane penetration in plants .
Biological Activity: Unlike bifenox, which targets photosynthetic pathways, this compound lacks direct herbicidal activity due to its methylamino group, which may reduce environmental persistence . The chloro substituent in methyl 5-chloro-2-nitrobenzoate enhances halogen bonding, making it a preferred intermediate in halogenated agrochemical synthesis .
Synthetic Utility: this compound’s amino group enables chelation with metals, a property absent in non-amino analogs like methyl 2-nitrobenzoate (M2NB) . Compounds with methoxy groups (e.g., methyl 5-methoxy-2-nitrobenzoate) exhibit improved solubility in polar solvents compared to their methylamino counterparts .
Biological Activity
Methyl 5-(methylamino)-2-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C9H10N2O4
- Molecular Weight : 198.19 g/mol
- CAS Number : 1135283-73-6
The compound features a nitro group (-NO2) and a methylamino group (-NH(CH3)2) attached to a benzoate structure, which contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or modulating their activity. This interaction can lead to altered metabolic pathways within cells.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. This property is particularly relevant in the context of anticancer research.
- Electrostatic Interactions : The methylamino group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, influencing their function and stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The ability of the compound to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects against tumors .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
-
Anticancer Research :
- In a recent investigation, researchers evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 μM after 48 hours of treatment. The study concluded that the compound's mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase .
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-(dimethylamino)-2-nitrobenzoate | Additional methyl group on amino nitrogen | Similar antimicrobial effects |
| Methyl 5-(ethylamino)-2-nitrobenzoate | Ethyl group instead of methyl | Potentially lower activity |
| Methyl 5-(methylamino)-2-aminobenzenecarboxylate | Amino group instead of nitro | Increased cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
